molecular formula C16H18FN3O4 B2760113 6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-09-2

6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2760113
CAS No.: 941980-09-2
M. Wt: 335.335
InChI Key: QVXUVFUYELPQNU-UHFFFAOYSA-N
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Description

6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a recognized chemical intermediate of significant interest in the development of Janus kinase (JAK) inhibitors, a prominent class of therapeutic agents. Its primary research value lies in its role as a key synthetic precursor in the synthesis of complex pyrrolopyrimidine-based compounds, such as the JAK1 preferential inhibitor filgotinib . The compound's core structure is integral to mimicking the ATP-binding site of JAK enzymes, thereby facilitating the structure-activity relationship (SAR) studies critical for optimizing inhibitor potency and selectivity. Research utilizing this intermediate is focused on advancing the understanding of JAK-STAT signaling pathway modulation for the investigation of autoimmune diseases, hematological malignancies, and inflammatory conditions. As a versatile synthon, it provides a crucial scaffold for further functionalization, enabling medicinal chemists to explore novel chemical space in the pursuit of new targeted therapies with improved efficacy and safety profiles.

Properties

IUPAC Name

6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-23-12(24-2)8-20-7-11-13(15(20)21)14(19-16(22)18-11)9-3-5-10(17)6-4-9/h3-6,12,14H,7-8H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXUVFUYELPQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The specific structure of this compound allows it to interact with biological targets involved in cancer cell proliferation and survival. For instance, compounds with similar scaffolds have been documented to inhibit key enzymes related to tumor growth and metastasis .

Antiviral Properties
The compound's structural features suggest potential antiviral activity. Pyrrolo[3,4-d]pyrimidines have been associated with the inhibition of viral replication mechanisms, making them candidates for developing antiviral therapies .

Anti-inflammatory Effects
In vitro studies have shown that derivatives of this compound can modulate inflammatory pathways. They may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response . This suggests potential applications in treating inflammatory diseases.

Pharmacological Insights

Mechanism of Action
The pharmacological activity of this compound is attributed to its ability to bind to specific receptors or enzymes within cells. The presence of the pyrrolo[3,4-d]pyrimidine core facilitates interactions with targets involved in various biological processes, including enzyme inhibition and receptor modulation .

Bioavailability and Drug Design
Studies have focused on optimizing the bioavailability of pyrrolo[3,4-d]pyrimidine derivatives through structural modifications. These modifications aim to enhance solubility and stability while maintaining or improving biological activity . Computational modeling and molecular docking studies have been employed to predict interactions with biological targets effectively .

Case Studies

StudyFindings
Hilmy et al. (2023)Investigated the synthesis of novel pyrrolo[3,4-d]pyrimidine derivatives demonstrating anticancer and anti-inflammatory activities. The study highlighted the compound's ability to inhibit key enzymes involved in cancer progression .
MDPI Research (2023)Explored the anti-inflammatory properties of pyrrolo[3,4-d]pyrimidines through dual inhibition of COX and LOX pathways. The findings support the potential use of these compounds in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Position 4 Modifications

  • 4-(4-Fluorophenyl) (Target Compound): Fluorine’s electron-withdrawing nature enhances aromatic ring stability and modulates receptor binding.
  • 4-(4-Hydroxyphenyl) (Compound 3f, ): The hydroxyl group increases polarity but may reduce metabolic stability due to susceptibility to glucuronidation.
  • 4-(4-Chlorophenyl) (): Chlorine provides stronger hydrophobic interactions but may elevate toxicity risks .

Position 6 Modifications

  • 6-(2,2-Dimethoxyethyl) (Target Compound): The dimethoxyethyl chain likely enhances solubility compared to bulkier aromatic substituents.
  • 6-(4-Methoxybenzyl) (): Aromatic benzyl groups improve lipophilicity but may reduce aqueous solubility .

Molecular Simulation and QSAR Insights

2D-QSAR studies on DHPM derivatives () highlight the critical role of electron-donating groups (e.g., -OCH3) at position 6 in enhancing bioactivity by modulating electronic parameters like Hammett constants (σ) . Molecular docking simulations suggest that the 4-fluorophenyl group in the target compound may form halogen bonds with kinase ATP-binding sites, similar to fluorinated kinase inhibitors like gefitinib .

Q & A

Q. How can photodegradation pathways be mitigated during storage?

  • Answer : Accelerated stability studies (ICH Q1A guidelines) under UV light (320–400 nm) identify degradation products. Adding antioxidants (e.g., BHT at 0.1% w/w) or using amber glass vials reduces photooxidation of the pyrrolo ring .

Q. Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals .
  • Computational Tools : Gaussian 16 for DFT; Amber for MD simulations .

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